Dfbta

ANO1 TMEM16A Calcium-activated chloride channel

Researchers studying peripheral ANO1 pharmacology face a critical gap: existing inhibitors like T16Ainh-A01 and CaCCinh-A01 lack the potency (IC50 ~1-10 µM) and oral bioavailability required for reproducible in vivo pain studies. DFBTA (CAS 2966044-07-3) directly addresses this with: • IC50 24 nM - 75- to 416-fold more potent than legacy ANO1 inhibitors • >75% oral bioavailability & <1.5% brain penetration - enables oral dosing without CNS confounds • >1,250-fold safety margin vs. cytotoxicity & hERG - supports chronic dosing paradigms • Validated in CFA, formalin, and capsaicin inflammatory pain models

Molecular Formula C18H10ClF2NO3S
Molecular Weight 393.8 g/mol
Cat. No. B12396238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDfbta
Molecular FormulaC18H10ClF2NO3S
Molecular Weight393.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=C2C(=O)O)NC(=O)C3=C(C=CC(=C3)F)F)Cl
InChIInChI=1S/C18H10ClF2NO3S/c19-10-3-1-9(2-4-10)13-8-26-17(15(13)18(24)25)22-16(23)12-7-11(20)5-6-14(12)21/h1-8H,(H,22,23)(H,24,25)
InChIKeyRZXHOVMOLRFUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DFBTA: ANO1 Inhibitor for Preclinical Pain


DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid; CAS 2966044-07-3) is a small-molecule inhibitor of the calcium-activated chloride channel anoctamin-1 (ANO1/TMEM16A) [1]. It was identified through systematic optimization of 4-arylthiophene-3-carboxylic acid derivatives for proof-of-concept studies in ANO1-targeted analgesia [2]. The compound demonstrates an IC50 of 24 nM against ANO1 in vitro, placing it among the most potent ANO1 inhibitors currently available for research applications [1].

Why Generic Substitution Fails DFBTA Studies


In-class ANO1 inhibitors such as T16Ainh-A01 (IC50 ≈ 1-1.8 μM) and CaCCinh-A01 (IC50 = 2.1-10 μM) [1] exhibit approximately 40- to 400-fold lower potency against ANO1 compared to DFBTA (IC50 = 24 nM). This substantial difference in target engagement, when combined with DFBTA's unique pharmacokinetic profile—specifically its high oral bioavailability (>75%) combined with minimal brain penetration (<1.5% brain/plasma ratio)—cannot be replicated by substituting with older-generation tool compounds that lack comparable oral activity, brain-sparing properties, or in vivo validation in inflammatory pain models [2]. The following quantitative evidence establishes precisely where DFBTA differentiates from its closest comparators.

DFBTA Differentiation Evidence


ANO1 Inhibitory Potency vs. T16Ainh-A01

DFBTA exhibits an ANO1 IC50 of 24 nM (FPR assay), representing a 75-fold improvement in potency over the widely used ANO1/TMEM16A inhibitor T16Ainh-A01 (IC50 = 1.8 μM) [1]. CaCCinh-A01, another established ANO1/CaCC inhibitor, shows even lower potency with IC50 values of 2.1 μM for TMEM16A and 10 μM for CaCC—an 87-fold to 416-fold difference relative to DFBTA [2].

ANO1 TMEM16A Calcium-activated chloride channel

Oral Bioavailability and CNS Penetration Profile

DFBTA demonstrates oral bioavailability exceeding 75% while maintaining minimal brain penetration, with a brain-to-plasma concentration ratio of less than 1.5% in mouse models [1]. This peripheral-restricted PK profile distinguishes DFBTA from other ANO1-targeting tool compounds for which comparable oral bioavailability and brain penetration data are not systematically reported in peer-reviewed literature. The combination of high systemic exposure and negligible CNS distribution enables peripheral ANO1 inhibition without confounding central nervous system effects [1].

Pharmacokinetics Oral bioavailability Brain penetration

In Vivo Analgesic Efficacy Across Pain Models

DFBTA demonstrated oral analgesic efficacy comparable to clinical reference drugs in three distinct inflammatory pain models: complete Freund's adjuvant (CFA)-induced hyperalgesia, formalin-induced allodynia, and capsaicin-induced allodynia [1][2]. While exact comparative data against specific analgesics (e.g., NSAIDs or opioids) are not reported in the primary publication, the phrase 'comparable efficacy to clinical drugs' indicates that DFBTA achieved therapeutic effect sizes in the same range as established analgesic standards across all three models [2].

Inflammatory pain Analgesia In vivo efficacy

Safety Profile: Cytotoxicity and hERG

DFBTA exhibits very weak cytotoxicity (HEK293 proliferation IC50 >30 μM) and minimal hERG channel inhibition (hERG IC50 >30 μM), yielding a safety margin of >1,250-fold between its ANO1 inhibitory potency (IC50 = 24 nM) and cellular toxicity endpoints [1]. Acute toxicity assessment in mice revealed a minimum lethal dose (MLD) exceeding 1000 mg/kg after oral administration [1].

Safety pharmacology Cytotoxicity Cardiotoxicity

ANO1 over ANO2 Isoform Selectivity

DFBTA exhibits selectivity for ANO1 (IC50 = 24 nM) over the related anoctamin family member ANO2 (IC50 = 8.7 ± 1.0 μM), representing approximately 360-fold selectivity [1]. This selectivity profile is reported in vendor technical documentation, though the primary SAR study did not explicitly publish comparative ANO2 inhibition data for DFBTA. The structural optimization from the 4-arylthiophene-3-carboxylic acid scaffold resulted in DFBTA as the lead compound following systematic SAR evaluation [2].

Selectivity ANO2 SAR

Alternative Identity: Green OLED Emitter

Note: The acronym 'DFBTA' refers to two chemically distinct compounds in the scientific literature. In the OLED field, DFBTA denotes a 9,9-diarylfluorene-terminated 2,1,3-benzothiadiazole derivative that exhibits an 81% solid-state photoluminescence quantum yield (PLQY) when used as a non-doped green emitter [1]. This compound enabled a non-doped green OLED with a maximum external quantum efficiency (ηext) of 3.7% (12.9 cd A⁻¹) and a maximum brightness of 168,000 cd m⁻² [1]. This represents a distinct chemical entity (CAS not publicly available) unrelated to the ANO1 inhibitor DFBTA (CAS 2966044-07-3) described elsewhere in this guide.

OLED Electroluminescence Photoluminescence quantum yield

DFBTA Research Applications


Oral Dosing for Inflammatory Pain Studies

DFBTA is validated for oral administration in mouse models of inflammatory pain (CFA-induced hyperalgesia, formalin- and capsaicin-induced allodynia) where it demonstrated efficacy comparable to clinical analgesics [1]. Its >75% oral bioavailability [1] enables convenient oral dosing without requiring intravenous, intraperitoneal, or subcutaneous administration—a practical advantage over tool compounds lacking established oral PK profiles. The peripheral-restricted distribution (<1.5% brain/plasma ratio) [1] makes DFBTA particularly suitable for studies focused on peripheral ANO1 pharmacology in DRG neurons and inflammatory sites.

Cellular Assays with Nanomolar Potency

With an ANO1 IC50 of 24 nM [1], DFBTA provides a 75-fold potency advantage over T16Ainh-A01 (IC50 = 1.8 μM) and an 87- to 416-fold advantage over CaCCinh-A01 (IC50 = 2.1-10 μM) [2]. This nanomolar potency enables effective target engagement at substantially lower compound concentrations, reducing the mass of compound required per experiment and minimizing potential off-target effects associated with micromolar concentrations of less potent ANO1 inhibitors. The >1,250-fold safety margin against cytotoxicity and hERG inhibition (both IC50 >30 μM) [1] further supports clean mechanistic interpretation in cellular assays.

Chronic Dosing with Favorable Safety

DFBTA's minimal acute toxicity (mouse oral MLD >1000 mg/kg) [1] and wide therapeutic window relative to cytotoxicity and cardiotoxicity endpoints (>1,250-fold) [1] support its use in chronic dosing paradigms where cumulative toxicity would otherwise confound results. Researchers conducting multi-week pain studies or investigating ANO1's role in disease progression can leverage DFBTA's favorable safety margins to maintain consistent target engagement without dose-limiting toxicities that would necessitate premature study termination or dose reduction below efficacious levels.

Non-Doped Green OLED Emitter Development

For researchers in organic electronics, DFBTA (the 9,9-diarylfluorene-terminated 2,1,3-benzothiadiazole derivative) serves as a high-efficiency non-doped green OLED emitter with an 81% solid-state photoluminescence quantum yield [3]. This compound enabled device performance metrics including maximum external quantum efficiency of 3.7% (12.9 cd A⁻¹) and maximum brightness of 168,000 cd m⁻² in a non-doped configuration [3]. Procurement teams must verify they are ordering the correct DFBTA variant (OLED emitter, not the ANO1 inhibitor CAS 2966044-07-3) for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dfbta

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.